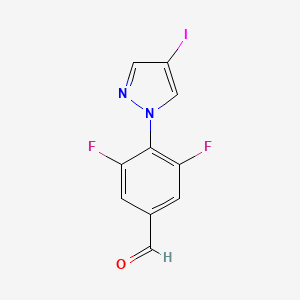

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C10H5F2IN2O |

|---|---|

Molecular Weight |

334.06 g/mol |

IUPAC Name |

3,5-difluoro-4-(4-iodopyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H5F2IN2O/c11-8-1-6(5-16)2-9(12)10(8)15-4-7(13)3-14-15/h1-5H |

InChI Key |

BEHFHGZOJUAVNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N2C=C(C=N2)I)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Difluoro-4-(1H-pyrazol-1-yl)benzaldehyde Core

The synthesis typically begins with a suitably substituted benzaldehyde precursor:

- Starting materials: 3,5-difluorobenzaldehyde or derivatives thereof.

- Step: N-arylation of pyrazole at the nitrogen 1-position with the 4-position of the benzaldehyde ring.

- A nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reaction is employed to couple the pyrazole nitrogen to the benzaldehyde ring.

- Catalysts such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., X-Phos, S-Phos) are used to promote the C-N bond formation.

- Bases like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) facilitate the reaction.

- Solvents include polar aprotic solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in combination with water.

| Parameter | Range/Example |

|---|---|

| Temperature | 20 °C to 110 °C (often ~80 °C) |

| Reaction time | 0.1 to 15 hours |

| Catalyst loading | 1-5 mol% Pd |

| Base equivalents | 1.5 to 3 equivalents |

This step yields 3,5-difluoro-4-(1H-pyrazol-1-yl)benzaldehyde with high regioselectivity and yield.

Selective Iodination of the Pyrazole Ring

Once the pyrazole-substituted benzaldehyde is prepared, iodination at the 4-position of the pyrazole is performed:

- Reagents: Iodinating agents such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine in the presence of oxidants.

- Conditions: Mild acidic or neutral conditions to avoid side reactions with aldehyde or fluorine substituents.

- Solvents: Dichloromethane (DCM), acetonitrile, or other inert solvents.

- Temperature: Typically 0 °C to room temperature to control regioselectivity.

- Electrophilic aromatic substitution on the pyrazole ring, selectively at the 4-position due to electronic and steric factors.

- The aldehyde and fluorine substituents on the benzaldehyde ring are inert under these conditions.

- High regioselectivity for 4-iodo substitution on the pyrazole ring.

- Minimal over-iodination or side reactions.

Alternative Synthetic Routes

From 1,3,4-substituted pyrazole precursors:

- Some patents describe preparing 1,3,4-substituted pyrazole compounds by condensation of hydrazones with 1,3-difunctional compounds, followed by acid treatment to yield pyrazoles with desired substitution patterns.

- This approach can be adapted to introduce the iodine substituent early or late in the synthesis depending on stability and selectivity considerations.

- Suzuki or Buchwald-Hartwig coupling reactions may be used to attach the pyrazole ring or introduce the iodine substituent.

- Use of halogenated intermediates (e.g., 4-bromo or 4-chloro pyrazoles) followed by iodination or halogen exchange reactions.

Summary Table of Preparation Methods

Research and Literature Sources

- Patent WO2009135808A2 describes regioselective synthesis of 1,3,4-substituted pyrazoles with high selectivity and yield, emphasizing acid-mediated cyclization steps and use of Lewis acids.

- Patent WO2015067782A1 details palladium-catalyzed cross-coupling methods for pyrazole derivatives, including conditions for N-arylation and halogenation steps with various ligands and bases.

- PubChem and related chemical databases provide molecular structure and general chemical information but lack detailed synthetic protocols specific for the iodine-substituted pyrazole benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Coupling Reactions: The iodo-pyrazole moiety can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Fluorination: Selectfluor™ in acetonitrile.

Iodination: Iodine or iodinating reagents.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts with appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzoic acid, while reduction would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: It can be used to study the effects of fluorinated and iodinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound belongs to a class of N-substituted pyrazole derivatives. Key structural analogs include pyrazoline and pyrazole-based compounds with halogen substituents, such as those reported in Molecules (2013) . Below is a comparative analysis:

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Halogen Effects : Iodine’s large atomic radius and polarizability (vs. Br, Cl, or F) may influence intermolecular interactions (e.g., halogen bonding) and solubility. Fluorine’s electronegativity withdraws electron density, activating the benzaldehyde for nucleophilic attack.

- Functional Groups : The aldehyde group in the target compound is more reactive than ketones in analogs, favoring condensation or nucleophilic addition reactions.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The dual fluorine substituents on the benzene ring amplify electron withdrawal, making the aldehyde more electrophilic than analogs with single F or non-fluorinated systems.

- Iodine vs. Other Halogens : Iodine’s lower electronegativity but higher polarizability compared to Br/Cl may result in distinct crystal-packing behaviors (e.g., shorter I···π interactions) and slower oxidative degradation .

- Thermal Stability : The unsaturated pyrazole core likely increases thermal stability relative to dihydro-pyrazoline derivatives, which are prone to ring-opening under harsh conditions.

Biological Activity

3,5-Difluoro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the introduction of fluorine and iodine substituents on the benzaldehyde and pyrazole moieties. The synthetic route typically includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Fluorination : Employing fluorinating agents to introduce fluorine atoms at the 3 and 5 positions of the benzene ring.

- Iodination : The introduction of iodine at the para position of the pyrazole ring is achieved through electrophilic substitution reactions.

Antimicrobial Properties

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 0.78 - 3.125 | Staphylococcus aureus |

| Other Pyrazole Derivatives | < 1.0 | Escherichia coli |

These results indicate that this compound may serve as a lead structure for developing new antimicrobial agents.

Anti-Cancer Activity

Pyrazole derivatives have also been investigated for their anti-cancer properties. In vitro studies have demonstrated that they can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 15.0 | Cell cycle arrest at G2/M phase |

The combination of this compound with standard chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives where this compound was tested for its effect on inflammatory pathways. The compound exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties.

Study Highlights:

- Objective : Evaluate anti-inflammatory effects.

- Methodology : Measurement of nitric oxide levels in cell cultures.

- Results : Significant reduction in NO levels compared to control.

Q & A

Q. Basic

- Fluorine : Enhances lipophilicity and electron-withdrawing effects, stabilizing the aldehyde group and directing electrophilic substitution to meta positions .

- Iodine : Acts as a bulky, polarizable substituent, increasing molecular weight and influencing π-stacking in crystal structures. It may also participate in halogen bonding in biological systems .

What advanced techniques are used to resolve contradictions in crystallographic data for halogen-rich derivatives?

Advanced

Fluorine and iodine atoms create challenges in X-ray diffraction due to high electron density and absorption. Solutions include:

- Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to improve resolution .

- Refinement : SHELXL software (with anisotropic displacement parameters) to model disordered halogen atoms .

- Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm bond lengths and angles .

How can reaction conditions be optimized to mitigate by-products in the synthesis of this compound?

Advanced

Common by-products include di- or tri-substituted pyrazole derivatives. Mitigation strategies:

- Temperature Control : Lower temperatures (60–80°C) reduce side reactions but may slow kinetics .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in pyrazole coupling .

- Solvent Screening : Switch to acetonitrile or THF to minimize solvent participation in side reactions .

What structural analogs of this compound have been studied, and how do their substituents affect biological activity?

Q. Basic

| Analog | Substituents | Key Differences |

|---|---|---|

| 3,5-Dichloro-4-pyrazolylbenzaldehyde | Cl instead of F and I | Higher reactivity in nucleophilic substitution |

| 4-(3,5-Dimethylpyrazolyl)benzaldehyde | Methyl groups instead of F/I | Reduced polarity, lower binding affinity |

| 3-Fluoro-4-pyrazolylbenzaldehyde | Single F at meta position | Altered electronic distribution in the ring |

| Fluorine and iodine enhance metabolic stability and target binding compared to non-halogenated analogs . |

What methodologies are used to assess the compound’s interaction with biological targets (e.g., enzymes)?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) to receptors like kinases .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Dynamics Simulations : Predict binding modes and stability of the iodine-pyrazole moiety in hydrophobic pockets .

How can discrepancies in biological activity data across studies be systematically addressed?

Q. Advanced

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) .

- Purity Analysis : Use HPLC-MS to confirm compound integrity and rule out degradation products .

- Cell Line Validation : Ensure consistent use of cell lines (e.g., HeLa vs. HEK293) to compare activity .

What advanced purification techniques improve yield and purity for halogenated benzaldehydes?

Q. Advanced

- High-Vacuum Distillation : Effective for low-volatility compounds but requires thermal stability .

- Preparative HPLC : Separates regioisomers using C18 columns with acetonitrile/water gradients .

- Crystallization Screening : Use solvent pairs (e.g., DCM/hexane) to optimize crystal habit and purity .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .

- Storage : Keep in amber vials at 2–8°C under inert gas to prevent degradation .

How does the iodine atom impact the compound’s potential as a radiopharmaceutical precursor?

Q. Advanced

- Radioiodination : The iodine site allows substitution with ¹²³I or ¹³¹I for imaging/therapy .

- Stability : C-I bond strength (≈240 kJ/mol) ensures in vivo stability during biodistribution studies .

- Pharmacokinetics : Increased molecular weight may reduce blood-brain barrier penetration, requiring formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.